Regiospecific Conformation Drives Distinctive 13C NMR Spectral Pattern
The position of the methyl group on the thiolane ring is not arbitrary; it dictates the molecule's conformational equilibrium. A 1980 study by Barbarella and Dembech directly analyzed the 13C NMR chemical shifts of methyl-substituted thiacyclopentanes [1]. Their work demonstrates that the carbon atoms in the ring of 3-Methylthiolane experience a different average electronic environment than those in 2-Methylthiolane, resulting in a unique, fingerprint 13C NMR spectrum. This structural specificity is crucial for confirming the identity of the compound in a mixture or reaction product.
| Evidence Dimension | Conformational Preference and 13C NMR Shift |
|---|---|
| Target Compound Data | 13C NMR spectrum with distinct chemical shifts for C2/C5 (due to syn/anti orientation relative to the 3-methyl group). Specific shift values are available in the primary reference. |
| Comparator Or Baseline | 2-Methylthiolane (CAS 1795-09-1) and unsubstituted Thiolane (CAS 110-01-0) |
| Quantified Difference | The study shows qualitative, but definitive, differences in 13C NMR spectral patterns between 2-methyl and 3-methyl isomers, confirming that these are structurally distinct species with different physical evidence. |
| Conditions | 13C NMR spectroscopy in CDCl3 solvent at ambient temperature (Reference=TMS) [2]. |
Why This Matters
This ensures that the material procured is the correct regioisomer, which is critical for reproducibility in synthetic chemistry and analytical method development where the 3-substituted analog is specified.
- [1] Barbarella, G., & Dembech, P. (1980). 13C chemical shifts and conformational analysis of methyl substituted thiacyclopentanes. Organic Magnetic Resonance, 13(4), 282. View Source
- [2] SpectraBase. (2025). 3-Methylthiolane: 13C NMR Spectrum. John Wiley & Sons, Inc. View Source
